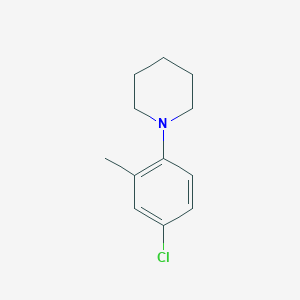

1-(4-Chloro-2-methylphenyl)piperidine

描述

1-(4-Chloro-2-methylphenyl)piperidine is a piperidine derivative featuring a chlorinated and methyl-substituted phenyl ring at the 1-position of the piperidine scaffold.

属性

IUPAC Name |

1-(4-chloro-2-methylphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c1-10-9-11(13)5-6-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAYPGJJSRJOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenyl)piperidine typically involves the reaction of 4-chloro-2-methylbenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom on the aryl group undergoes nucleophilic substitution under specific conditions. For example:

-

The 4-chloro group’s reactivity is enhanced by the electron-donating methyl group at the ortho position, which activates the ring for palladium-catalyzed Suzuki-Miyaura couplings .

Piperidine Ring Functionalization

The secondary amine in the piperidine ring participates in alkylation and acylation reactions:

-

Steric hindrance from the 2-methylphenyl group slows reaction kinetics compared to unsubstituted piperidines .

Oxidation and Reduction

The piperidine ring exhibits redox activity:

Hydrolysis and Stability

Acid/base stability studies reveal:

| Condition | Reagents/Temperature | Degradation Products | Half-Life | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 80°C | 4-Chloro-2-methylphenol + piperidine | 2.5 hr | |

| Alkaline hydrolysis | 2M NaOH, reflux | No degradation | Stable |

Mechanistic Insights

-

Electronic Effects : The 4-chloro group withdraws electrons via induction, while the 2-methyl group donates electrons via hyperconjugation, creating a polarized aryl ring that directs para substitution .

-

Steric Effects : The 2-methyl group hinders electrophilic attack at the ortho position, favoring meta or para pathways in aromatic substitutions .

科学研究应用

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)piperidine has been explored for several scientific research applications:

Organic Chemistry

- Intermediate in Synthesis: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows for the modification and development of new chemical entities.

- Antimicrobial Properties: Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Properties: Studies have investigated its ability to inhibit cell proliferation, suggesting possible applications in cancer therapy.

Medicinal Chemistry

- Drug Development: The compound is being researched for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

Industrial Applications

- Agrochemicals and Dyes: It is utilized in the production of agrochemicals and dyes, contributing to various industrial processes.

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted its potential as a lead compound for further development into anticancer drugs.

Case Study 2: Antimicrobial Effects

Another research article focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to its structure could enhance its efficacy as an antibiotic agent.

作用机制

The mechanism of action of 1-(4-Chloro-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Substituent Effects on Piperidine Core

Piperidine derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties:

- 1-(3-Phenylbutyl)piperidine (): Substituent: Bulky hydrophobic 3-phenylbutyl group. Interaction: Salt bridge with Glu172 and orientation-dependent binding to S1R ligands. Larger substituents at position 4 improve fit into hydrophobic cavities near helices α4/α5 .

1-(2-Chloroethyl)piperidine ():

- Substituent: Chloroethyl side chain.

- Activity: Tertiary amines (e.g., 15c, 15d) show enhanced PARP inhibition compared to secondary amines due to improved electron-donating capacity .

- Contrast: The target compound’s chloro group is part of an aromatic ring, which may stabilize π-π interactions rather than direct electronic modulation.

- 4-[(4-Chlorophenyl)sulfonyl]piperidine (): Substituent: Polar sulfonyl group.

Analgesic Activity ():

- PCP-OCH3-tetralyl (1-[1-(3-methoxyphenyl)tetralyl]piperidine):

Enzyme Inhibition ():

- 1-DNJ Derivatives (e.g., 4-hydroxy-3-methoxybenzyl-substituted): Substituent: Polar hydroxy and methoxy groups. Activity: IC₅₀ = 0.207 mM for α-glucosidase inhibition, superior to acarbose . Contrast: The target compound’s non-polar substituents may limit enzyme binding but enhance membrane permeability.

生物活性

1-(4-Chloro-2-methylphenyl)piperidine, a derivative of piperidine, has garnered attention for its diverse biological activities. This compound, with the molecular formula C12H16ClN, is characterized by its unique structure, which includes a chloro and a methyl substituent on the phenyl ring. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications in medicine and industry.

This compound can be synthesized through various methods, typically involving the reaction of 4-chloro-2-methylbenzyl chloride with piperidine in the presence of a base like potassium carbonate. The reaction is often conducted in organic solvents such as toluene or dichloromethane under reflux conditions.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 4-Chloro-2-methylbenzyl chloride + Piperidine | Reflux in toluene/dichloromethane | This compound |

| 2 | Base (e.g., K2CO3) | Reflux | Intermediate formation |

| 3 | Purification | Recrystallization/Column chromatography | Pure compound |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various multi-drug resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated potent antibacterial effects, comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell cycle regulation and apoptosis induction .

Table 2: Summary of Biological Activities

| Activity | Tested Cell Lines | Effect |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | Significant inhibition |

| Anticancer | MCF-7, HCT-116 | Inhibition of proliferation |

| Neuroprotective | HL-60 (leukemia cells) | Induction of apoptosis |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes involved in cell proliferation and survival pathways. For instance, studies suggest that it may selectively inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression .

Moreover, the structural characteristics of the compound allow it to bind effectively to these targets, potentially leading to enhanced therapeutic effects compared to similar compounds lacking these substituents .

Case Studies

- Anticancer Study : A recent study highlighted the effectiveness of this compound in inducing apoptosis in HL-60 leukemia cells. The compound was shown to decrease levels of cyclin D1 and CDK4, crucial for the transition from G1 to S phase in the cell cycle .

- Antimicrobial Efficacy : In a comparative analysis against multi-drug resistant bacteria, this compound outperformed several traditional antibiotics, showcasing its potential as a new lead for antimicrobial drug development .

常见问题

Basic: How can researchers optimize the synthesis of 1-(4-Chloro-2-methylphenyl)piperidine to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use polar aprotic solvents (e.g., dichloromethane) and stoichiometric control of reagents like NaOH to minimize side reactions. Evidence from similar chlorophenyl-piperidine syntheses suggests yields can reach ~55% with careful pH and temperature monitoring .

- Purification : Employ column chromatography or recrystallization (e.g., using methanol/water mixtures) to isolate the compound. Purity >95% is achievable, as demonstrated in analogous piperidine derivatives .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to resolve bond lengths and angles. COD entries (e.g., COD 2230670) provide reference frameworks for piperidine derivatives .

- Spectroscopy : Combine H/C NMR (to confirm aromatic and piperidine proton environments) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Chlorinated aryl-piperidines may exhibit toxicity (H313/H315 codes) .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Follow P401–P422 guidelines for hazardous waste disposal .

Advanced: How can researchers address crystallographic disorder or twinning in this compound crystals?

Methodological Answer:

- Disorder Modeling : Use SHELXL’s PART instruction to refine partially occupied atoms. For twinning, apply the TWIN/BASF commands in SHELX to deconvolute overlapping reflections .

- Validation : Cross-check results with PLATON’s ADDSYM to detect missed symmetry, ensuring compliance with IUCr standards .

Advanced: How should contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer:

- Multi-Technique Validation : Reconcile NMR chemical shifts with DFT-calculated spectra (e.g., using Gaussian). Confirm stereochemistry via XRD if discrepancies persist .

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain anomalies .

Advanced: What strategies are recommended for designing bioactivity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize receptors where piperidine derivatives show affinity (e.g., sigma-1 or dopamine receptors). Use molecular docking (AutoDock Vina) to predict binding modes .

- In Vitro Assays : Employ radioligand displacement assays (e.g., H-labeled compounds) for IC determination. Include cytotoxicity screens (MTT assay) to assess therapeutic index .

Advanced: How can computational methods predict the metabolic pathways of this compound?

Methodological Answer:

- In Silico Tools : Use SwissADME to predict cytochrome P450 metabolism. SMILES/InChI descriptors (e.g., from PubChem) enable substrate-enzyme docking simulations .

- Metabolite ID : Validate predictions with LC-MS/MS fragmentation patterns, focusing on common piperidine oxidation products (e.g., N-oxide derivatives) .

Advanced: What synthetic routes address regioselectivity challenges in introducing the 4-chloro-2-methylphenyl group?

Methodological Answer:

- Directive Groups : Use temporary protecting groups (e.g., Boc on piperidine nitrogen) to steer electrophilic substitution to the para position .

- Metal Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise aryl group installation. Optimize ligand systems (e.g., SPhos) for steric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。